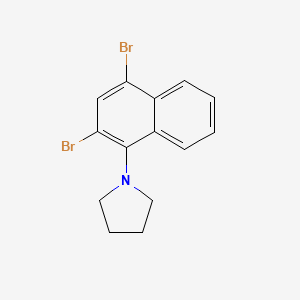![molecular formula C10H18N2O7 B12538984 N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine CAS No. 142048-01-9](/img/structure/B12538984.png)
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine is a complex organic compound known for its chelating properties. It is widely used in various industrial and scientific applications due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine typically involves the reaction of glycine derivatives with formaldehyde and sodium cyanide or hydrogen cyanide. The process includes multiple steps such as alkylation and oxidation .
Industrial Production Methods
Industrial production of this compound is carried out on a large scale using ammonia, formaldehyde, and sodium cyanide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine undergoes various chemical reactions including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where its carboxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various chelated metal complexes and modified derivatives that have enhanced properties for specific applications .
Scientific Research Applications
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine is used in a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in complexometric titrations and metal ion analysis.
Biology: It is employed in protein purification and isolation techniques.
Industry: It is used in water treatment, detergents, and as a stabilizer in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its chelating properties. It forms stable complexes with metal ions, which can then be utilized in various applications. The molecular targets include metal ions such as calcium, copper, and iron. The pathways involved in its action include the formation of coordination complexes that enhance the solubility and stability of metal ions .
Comparison with Similar Compounds
Similar Compounds
- Nitrilotriacetic acid (NTA)
- Ethylenediaminetetraacetic acid (EDTA)
- Iminodiacetic acid (IDA)
Uniqueness
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine is unique due to its specific structure that provides enhanced chelating properties compared to similar compounds. It has a higher affinity for certain metal ions and offers better stability in various pH conditions .
Properties
CAS No. |
142048-01-9 |
|---|---|
Molecular Formula |
C10H18N2O7 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
2-[[3-[bis(carboxymethyl)amino]-2-hydroxypropyl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H18N2O7/c1-11(4-8(14)15)2-7(13)3-12(5-9(16)17)6-10(18)19/h7,13H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
DNFGZBLMHCCWON-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(CN(CC(=O)O)CC(=O)O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


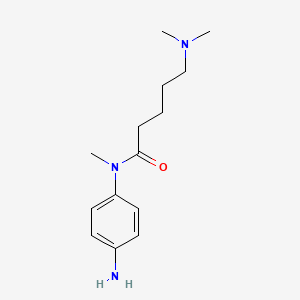
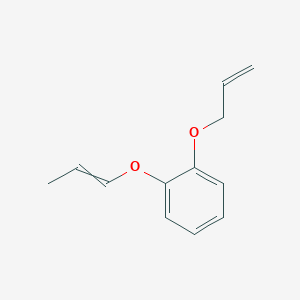
![4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl](/img/structure/B12538917.png)
stannane](/img/structure/B12538920.png)
![4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-](/img/structure/B12538926.png)
![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)
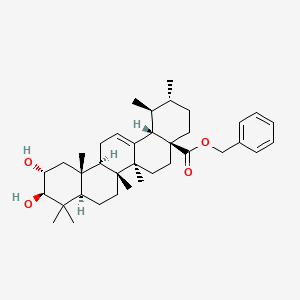
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
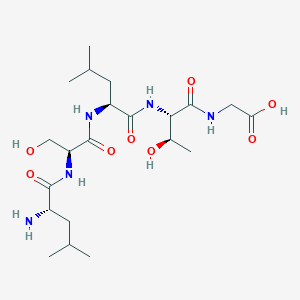
![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)



